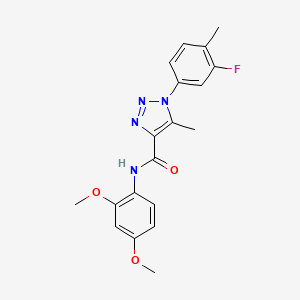![molecular formula C24H28F2N4O3 B14976465 2,2'-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone}](/img/structure/B14976465.png)
2,2'-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone} is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone} typically involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate bis-alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone} can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2,2’-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone} has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone} involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, potentially leading to modulation of biological pathways. Molecular docking studies have shown that this compound can bind to active sites of certain enzymes, inhibiting their activity and thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-(4-Bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
- (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone
Uniqueness
2,2’-Oxybis{1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone} is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and applications.
Propiedades
Fórmula molecular |
C24H28F2N4O3 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]ethanone |
InChI |
InChI=1S/C24H28F2N4O3/c25-19-5-1-3-7-21(19)27-9-13-29(14-10-27)23(31)17-33-18-24(32)30-15-11-28(12-16-30)22-8-4-2-6-20(22)26/h1-8H,9-18H2 |
Clave InChI |
IKZQVLWSPFMMMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/structure/B14976384.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14976385.png)
![2-[(4-Benzhydrylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B14976389.png)
![N-(3-fluorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14976393.png)
![1-methyl-4-oxo-N-(3-phenylpropyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14976398.png)
![3-[(2-Methoxyphenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14976406.png)
![Tert-butyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14976419.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14976426.png)
![N-[(Adamantan-1-YL)methyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B14976433.png)
![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14976443.png)
![N-(4-fluorophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14976451.png)

![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B14976463.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B14976471.png)
